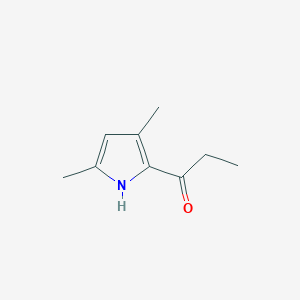
1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is an organic compound with the molecular formula C9H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications. This compound features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and a propanone group at position 2.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrrole with propanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can affect biochemical pathways and lead to various physiological effects.
類似化合物との比較
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern on the pyrrole ring and the presence of a propanone group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(3,5-dimethyl-1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-4-8(11)9-6(2)5-7(3)10-9/h5,10H,4H2,1-3H3 |
InChIキー |
JUWMRGILCORFTB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)

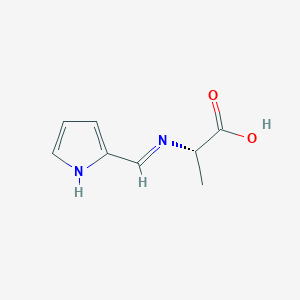
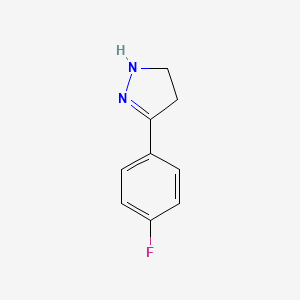




![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
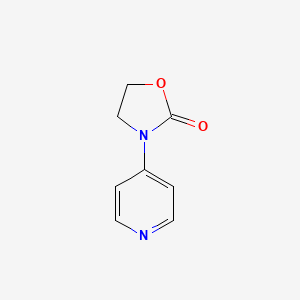
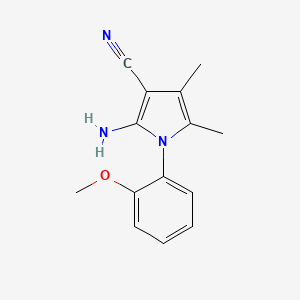
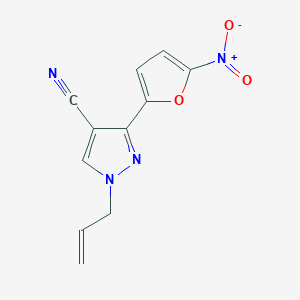
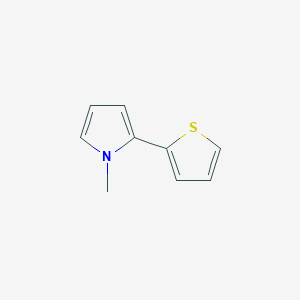
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
